molecular formula C26H28N2O2 B11820578 4-{[4-(Diethylamino)phenyl]methylidene}-2-methyl-1,2,3,4-tetrahydroacridine-9-carboxylic acid

4-{[4-(Diethylamino)phenyl]methylidene}-2-methyl-1,2,3,4-tetrahydroacridine-9-carboxylic acid

Cat. No.: B11820578
M. Wt: 400.5 g/mol
InChI Key: XFVOSKATXDUXTO-UHFFFAOYSA-N
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Description

4-{[4-(Diethylamino)phenyl]methylidene}-2-methyl-1,2,3,4-tetrahydroacridine-9-carboxylic acid is a complex organic compound with a molecular weight of 400.52 g/mol It is known for its unique structure, which includes a diethylamino group, a phenylmethylidene group, and a tetrahydroacridine carboxylic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{[4-(Diethylamino)phenyl]methylidene}-2-methyl-1,2,3,4-tetrahydroacridine-9-carboxylic acid typically involves the condensation of 4-(diethylamino)benzaldehyde with 2-methyl-1,2,3,4-tetrahydroacridine-9-carboxylic acid under acidic or basic conditions . The reaction is often carried out in the presence of a catalyst, such as p-toluenesulfonic acid, to facilitate the formation of the desired product. The reaction mixture is then purified using techniques such as recrystallization or column chromatography to obtain the pure compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques, such as high-performance liquid chromatography (HPLC), to ensure the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-{[4-(Diethylamino)phenyl]methylidene}-2-methyl-1,2,3,4-tetrahydroacridine-9-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield alcohols or amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the diethylamino group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)

    Substitution: Various nucleophiles such as halides, amines, or thiols

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

4-{[4-(Diethylamino)phenyl]methylidene}-2-methyl-1,2,3,4-tetrahydroacridine-9-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-{[4-(Diethylamino)phenyl]methylidene}-2-methyl-1,2,3,4-tetrahydroacridine-9-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in the progression of diseases, leading to therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-{[4-(Diethylamino)phenyl]methylidene}-2-methyl-1,2,3,4-tetrahydroacridine-9-carboxylic acid is unique due to its combination of a diethylamino group, a phenylmethylidene group, and a tetrahydroacridine carboxylic acid moiety. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.

Properties

Molecular Formula

C26H28N2O2

Molecular Weight

400.5 g/mol

IUPAC Name

4-[[4-(diethylamino)phenyl]methylidene]-2-methyl-2,3-dihydro-1H-acridine-9-carboxylic acid

InChI

InChI=1S/C26H28N2O2/c1-4-28(5-2)20-12-10-18(11-13-20)16-19-14-17(3)15-22-24(26(29)30)21-8-6-7-9-23(21)27-25(19)22/h6-13,16-17H,4-5,14-15H2,1-3H3,(H,29,30)

InChI Key

XFVOSKATXDUXTO-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)C1=CC=C(C=C1)C=C2CC(CC3=C(C4=CC=CC=C4N=C23)C(=O)O)C

Origin of Product

United States

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